ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate
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Overview
Description
ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves the reaction of 3-methoxyaniline with ethyl imidazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction could produce ethyl imidazole-5-carboxylate derivatives.
Scientific Research Applications
ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-ETHYL-4-[(3-METHOXYANILINO)CARBONYL]-5-METHYL-1H-PYRROLE-2-CARBOXYLATE
- ETHYL 1H-INDOLE-3-CARBOXYLATE
- ETHYL 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE
Uniqueness
ETHYL 4-[(3-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its imidazole ring system and the presence of the methoxyaniline moiety contribute to its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C14H15N3O4 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
HEPGIRTXZLMETG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC(=CC=C2)OC |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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